molecular formula C34H38N6 B12765754 Benzenamine, 4,4'-azobis[N-[[4-(diethylamino)phenyl]methylene]- CAS No. 71767-17-4

Benzenamine, 4,4'-azobis[N-[[4-(diethylamino)phenyl]methylene]-

Cat. No.: B12765754
CAS No.: 71767-17-4
M. Wt: 530.7 g/mol
InChI Key: YTWOOKYCDQBWNO-UHFFFAOYSA-N
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Description

Benzenamine, 4,4’-azobis[N-[[4-(diethylamino)phenyl]methylene]-: is a complex organic compound with the molecular formula C34H38N6 and a molecular weight of 530.72 g/mol This compound is characterized by its azo linkage, which connects two benzenamine moieties through a nitrogen-nitrogen double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4,4’-azobis[N-[[4-(diethylamino)phenyl]methylene]- typically involves the following steps:

    Formation of the Azo Linkage: The azo linkage is formed through a diazotization reaction, where aniline derivatives are treated with nitrous acid to form diazonium salts. These salts are then coupled with another aniline derivative to form the azo compound.

    Introduction of Diethylamino Groups: The diethylamino groups are introduced through a nucleophilic substitution reaction, where the hydrogen atoms on the aniline rings are replaced by diethylamino groups using diethylamine as the nucleophile.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:

    Batch Reactors: Used for small to medium-scale production, where the reactants are mixed in a single batch and allowed to react under controlled conditions.

    Continuous Flow Reactors: Used for large-scale production, where reactants are continuously fed into the reactor, and products are continuously removed, allowing for efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4,4’-azobis[N-[[4-(diethylamino)phenyl]methylene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso derivatives.

    Reduction: Reduction reactions can break the azo linkage, forming amines.

    Substitution: The diethylamino groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as halides or alkoxides for substitution reactions.

Major Products

    Oxidation Products: Nitroso derivatives.

    Reduction Products: Amines.

    Substitution Products: Compounds with substituted diethylamino groups.

Scientific Research Applications

Benzenamine, 4,4’-azobis[N-[[4-(diethylamino)phenyl]methylene]- has diverse applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a diagnostic agent.

    Industry: Used in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of Benzenamine, 4,4’-azobis[N-[[4-(diethylamino)phenyl]methylene]- involves its interaction with molecular targets through its azo linkage and diethylamino groups. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components, affecting various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

71767-17-4

Molecular Formula

C34H38N6

Molecular Weight

530.7 g/mol

IUPAC Name

4-[[4-[[4-[[4-(diethylamino)phenyl]methylideneamino]phenyl]diazenyl]phenyl]iminomethyl]-N,N-diethylaniline

InChI

InChI=1S/C34H38N6/c1-5-39(6-2)33-21-9-27(10-22-33)25-35-29-13-17-31(18-14-29)37-38-32-19-15-30(16-20-32)36-26-28-11-23-34(24-12-28)40(7-3)8-4/h9-26H,5-8H2,1-4H3

InChI Key

YTWOOKYCDQBWNO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)N=CC4=CC=C(C=C4)N(CC)CC

Origin of Product

United States

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